molecular formula C16H13Br3N2O4 B11560763 2-(2-methoxyphenoxy)-N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide

2-(2-methoxyphenoxy)-N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11560763
M. Wt: 537.0 g/mol
InChI Key: WOZCHRRWGNGQOR-IFRROFPPSA-N
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Description

2-(2-methoxyphenoxy)-N’-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N’-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the hydrazide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or sulfonic acid derivatives.

Scientific Research Applications

2-(2-methoxyphenoxy)-N’-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutics.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N’-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazide and aromatic groups. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(2-methoxyphenoxy)-N’-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity

Properties

Molecular Formula

C16H13Br3N2O4

Molecular Weight

537.0 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-N-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H13Br3N2O4/c1-24-12-4-2-3-5-13(12)25-8-14(22)21-20-7-9-10(17)6-11(18)16(23)15(9)19/h2-7,23H,8H2,1H3,(H,21,22)/b20-7+

InChI Key

WOZCHRRWGNGQOR-IFRROFPPSA-N

Isomeric SMILES

COC1=CC=CC=C1OCC(=O)N/N=C/C2=C(C(=C(C=C2Br)Br)O)Br

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NN=CC2=C(C(=C(C=C2Br)Br)O)Br

Origin of Product

United States

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